Ampkinone

Descripción general

Descripción

Ampkinone is an AMP-activated protein kinase (AMPK) activator . AMPK plays a role in energy metabolism and glucose homeostasis by monitoring the ratio of ATP to AMP .

Synthesis Analysis

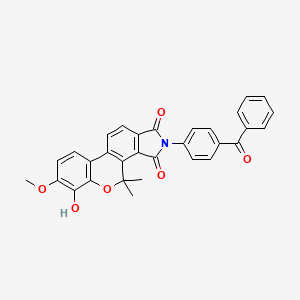

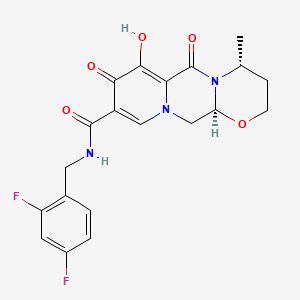

The formal name of Ampkinone is 2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethyl-1benzopyrano[3,4-e]isoindole-1,3 (2H,4H)-dione . It has a molecular formula of C31H23NO6 .

Molecular Structure Analysis

Ampkinone has a molecular weight of 505.52 and a molecular formula of C31H23NO6 . The structure of Ampkinone is complex and involves various functional groups .

Physical And Chemical Properties Analysis

Ampkinone is a solid compound with a light yellow to yellow color . It has a molecular weight of 505.52 and a molecular formula of C31H23NO6 .

Aplicaciones Científicas De Investigación

-

- Ampkinone is primarily used for biochemical applications . It’s a small molecule that modulates the biological activity of AMPK .

- It’s a cell-permeable benzopyran compound that stimulates both LKB1 and CaMKK-mediated AMPK activity indirectly .

- It’s shown to induce phosphorylation of AMPK-Thr 172 and ACC-Ser 79 in L6 cells (EC 50 = 4.3 µM), C2C12 myocytes, 3T3-L1 preadipocytes and HepG2 hepatic cells .

- It enhances glucose uptake and insulin sensitivity in high fat-diet-induced obesity mouse model (10 mg/kg, s.c.) with the lowering of cholesterol and nonesterified fatty acids .

-

- AMPK plays a role in energy metabolism and glucose homeostasis .

- Ampkinone is a small molecule activator of AMPK .

- It stimulates glucose uptake in skeletal muscle when activated during muscle contraction and exercise by the phosphorylation of threonine 172 (Thr 172) by LKB19 and Ca 2+ /calmodulin-dependent kinase kinase .

-

- AMPK is a central regulator of multiple metabolic pathways and may have therapeutic importance for treating obesity, insulin resistance, type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD) .

- Activating AMPK ameliorates the pathological and phenotypical features of both diseases .

-

- Ampkinone has been shown to stimulate functional activation of AMPK via the phosphorylation at Thr 172 in cultured L6 muscle cells with an EC 50 value of 4.3 μM, enhancing glucose uptake by 3.2-fold .

- When given to diet-induced obese mice,10 mg/kg ampkinone up-regulated the activity of AMPK in liver and muscle, enhancing insulin sensitivity and increasing the oxidation of adipose tissues .

-

- Antiobesity medications as part of a comprehensive plan can help patients achieve lasting obesity control and provide independent health benefits, including decreased cardiovascular risk .

- All patients suffering from obesity should be counseled to adopt a healthful low-calorie diet, exercise regularly, get adequate sleep, and manage stress .

-

- Ampkinone is a small molecule that modulates the biological activity of AMPK . This makes it valuable in pharmaceutical applications, particularly in the development of drugs for metabolic diseases .

- It’s a cell-permeable benzopyran compound that stimulates both LKB1 and CaMKK-mediated AMPK activity indirectly .

- It’s shown to induce phosphorylation of AMPK-Thr 172 and ACC-Ser 79 in various cell types .

- It enhances glucose uptake and insulin sensitivity in high fat-diet-induced obesity mouse model (10 mg/kg, s.c.) with the lowering of cholesterol and nonesterified fatty acids .

-

- Ampkinone is primarily used for biochemical applications . It’s a small molecule that modulates the biological activity of AMPK .

- It’s a cell-permeable benzopyran compound that stimulates both LKB1 and CaMKK-mediated AMPK activity indirectly .

- It’s shown to induce phosphorylation of AMPK-Thr 172 and ACC-Ser 79 in various cell types .

- It enhances glucose uptake and insulin sensitivity in high fat-diet-induced obesity mouse model (10 mg/kg, s.c.) with the lowering of cholesterol and nonesterified fatty acids .

-

- Ampkinone is an indirect AMP-activated protein kinase (AMPK) activator .

- It stimulates the phosphorylation of AMPK via the indirect activation of AMPK in various cell lines .

- Ampkinone-mediated activation of AMPK requires the activity of LKB1 and results in increased glucose uptake in muscle cells .

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRCHDIWBKOMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ampkinone | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)